1-Bromo-2-fluoro-2-methylpropane

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNXHUCQQXLSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173624 | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19869-78-4 | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19869-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-fluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-fluoro-2-methylpropane, a valuable building block in organic synthesis and drug discovery. The strategic introduction of both bromine and fluorine atoms onto a small aliphatic scaffold offers a versatile platform for the development of novel chemical entities.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 19869-78-4[1] |

| Molecular Formula | C₄H₈BrF[1][2] |

| Molecular Weight | 155.01 g/mol [1][2] |

| Appearance | Clear, colorless liquid[1] |

| Purity (typical) | 95%[1] |

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic bromofluorination of isobutylene. This reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a fluoride nucleophile. The regioselectivity of the reaction is governed by the Markovnikov rule, with the electrophilic bromine adding to the less substituted carbon of the double bond and the nucleophilic fluoride attacking the more substituted, and thus more stabilized, carbocation-like center.

A common and effective method for this transformation involves the use of N-bromosuccinimide (NBS) as the bromine source and a hydrogen fluoride-amine complex, such as Olah's reagent (HF/pyridine), as the fluoride source.[3][4]

Synthesis Pathway

Caption: Synthesis of this compound via bromofluorination of isobutylene.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromofluorination of alkenes.[3]

Materials:

-

N-Bromosuccinimide (NBS)

-

Hydrogen fluoride-pyridine complex (Olah's reagent, ~70% HF)

-

Isobutylene (gas)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a thermometer is charged with a solution of N-bromosuccinimide (1.1 eq) in anhydrous dichloromethane (100 mL).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Isobutylene: Isobutylene gas (1.0 eq) is bubbled through the cooled solution until the desired amount has been added. The addition should be done slowly to ensure efficient dissolution and reaction.

-

Addition of Fluorinating Agent: The hydrogen fluoride-pyridine complex (1.5 eq) is added dropwise to the stirred reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by pouring it into a mixture of ice water and saturated aqueous sodium bicarbonate solution.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium sulfite solution, brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The presence of both protons and fluorine allows for ¹H, ¹³C, and ¹⁹F NMR analysis, with characteristic couplings observed between these nuclei.

Predicted NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~3.6 | Doublet of quartets | ²JHF ≈ 48, ⁴JHH ≈ 1 | -CH₂Br |

| ~1.5 | Doublet | ³JHF ≈ 22 | -C(F)(CH₃)₂ | |

| ¹³C NMR | ~95 | Doublet | ¹JCF ≈ 170 | -C(F)(CH₃)₂ |

| ~40 | Doublet | ²JCF ≈ 25 | -CH₂Br | |

| ~25 | Doublet | ²JCF ≈ 20 | -C(F)(CH₃)₂ | |

| ¹⁹F NMR | ~-140 | Septet | ³JFH ≈ 22 | -F |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-Br bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2980-2850 | C-H stretching |

| 1470-1380 | C-H bending |

| 1100-1000 | C-F stretching |

| 650-550 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Predicted Mass Spectrometry Data:

| m/z | Fragment |

| 154/156 | [M]⁺ (Molecular ion) |

| 75 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound from isobutylene and provided expected characterization data. The presented experimental protocol and spectroscopic information will be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the use of this versatile building block in the development of new chemical entities. Further optimization of reaction conditions and exploration of alternative fluorinating and brominating agents may lead to improved yields and milder reaction protocols.

References

"1-Bromo-2-fluoro-2-methylpropane" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-fluoro-2-methylpropane, a halogenated organic compound of interest in synthetic chemistry. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and reactivity.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a valuable resource for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C4H8BrF | [1][2] |

| Molecular Weight | 155.01 g/mol | [1][2] |

| CAS Number | 19869-78-4 | |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 100.4 ± 8.0 °C at 760 mmHg | [2] |

| Flash Point | 15.9 ± 13.3 °C | [2] |

| Vapor Pressure | 42.3 ± 0.2 mmHg at 25°C | [2] |

| Index of Refraction | 1.416 | [2] |

Synthesis and Purification

A potential synthetic pathway involves the bromofluorination of isobutylene. This reaction can be achieved using a combination of a bromine source, such as N-bromosuccinimide (NBS), and a fluoride source, like triethylamine trihydrofluoride. The reaction would proceed via an electrophilic addition mechanism.

Logical Synthesis and Purification Workflow:

Caption: Logical workflow for the synthesis and purification of this compound.

Purification:

The crude product would likely be purified by fractional distillation under reduced pressure to isolate the desired compound from any remaining starting materials, byproducts, or solvent. Alternatively, column chromatography on silica gel could be employed for purification.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of experimental spectra is not available in the searched literature, some data has been reported.

-

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a valuable tool for characterization. Data for this compound is available on PubChem, though the specific chemical shifts and coupling constants are not detailed in the provided search results.

-

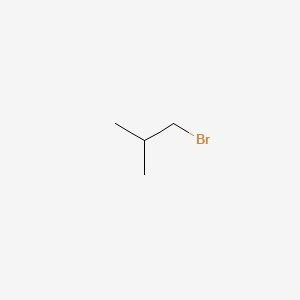

¹H and ¹³C NMR: Detailed experimental ¹H and ¹³C NMR data for this compound were not found in the search results. However, analysis of the related compound, 1-bromo-2-methylpropane, shows three distinct signals in its ¹³C NMR spectrum and a proton ratio of 6:2:1 in its ¹H NMR spectrum. For this compound, one would expect to see splitting patterns arising from H-F and C-F couplings.

-

Mass Spectrometry (MS): A detailed mass spectrum for this compound was not found. For analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) method would be suitable. A general protocol for halogenated hydrocarbons would involve a capillary column (e.g., DB-5ms) and electron ionization (EI) source. The resulting mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of bromine, fluorine, and methyl groups.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carbon-bromine and carbon-fluorine bonds. As a primary alkyl bromide, it is expected to participate in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions:

This compound is a substrate for both SN1 and SN2 reactions, depending on the reaction conditions.

-

SN2 Reactions: With strong, sterically unhindered nucleophiles in aprotic polar solvents, the compound is expected to undergo SN2 reactions. The presence of the bulky tertiary carbon adjacent to the primary bromide may slow down the reaction rate compared to less hindered primary alkyl halides.

-

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be favored due to the potential for rearrangement to a more stable tertiary carbocation.

Elimination Reactions:

When treated with a strong, bulky base such as potassium tert-butoxide, this compound is expected to undergo an E2 elimination reaction to form 2-fluoro-2-methyl-1-propene. The use of a non-bulky strong base might lead to a mixture of substitution and elimination products.

Signaling Pathway for Reactivity:

Caption: Reactivity pathways of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on available data. While a detailed experimental protocol for its synthesis and comprehensive spectral analysis are yet to be fully documented in the searched literature, the information provided offers a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in organic synthesis.

References

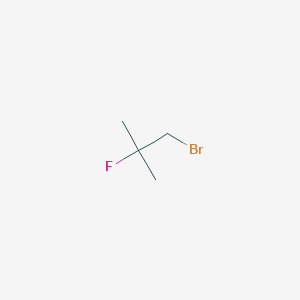

"1-Bromo-2-fluoro-2-methylpropane" CAS number and molecular structure

CAS Number: 19869-78-4

Molecular Structure and Identifying Information

This section provides the fundamental identifying information for 1-Bromo-2-fluoro-2-methylpropane.

Molecular Formula: C4H8BrF

SMILES: CC(C)(F)CBr

InChI Key: LJNXHUCQQXLSHS-UHFFFAOYSA-N

The molecular structure of this compound consists of a propane backbone with a bromine atom attached to the first carbon, and a fluorine atom and two methyl groups attached to the second carbon.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Weight | 155.01 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Purity | 95% | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted search. While synthesis methods for the related compound, 1-Bromo-2-methylpropane, are well-documented, these procedures are not directly transferable due to the presence of the fluorine atom in the target molecule.[3][4] Analytical methods such as HPLC for similar bromoalkanes have been described, but a specific protocol for this compound is not published.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

Spectroscopic Profile of 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel halogenated alkane, 1-Bromo-2-fluoro-2-methylpropane. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data has been predicted based on established structure-spectra correlations and analysis of analogous compounds. These predictions offer a foundational dataset for researchers working with this molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.6 - 3.8 | Doublet | 2H | ~10-12 (²JHF) | -CH₂Br |

| ~1.5 - 1.7 | Singlet | 6H | - | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~90 - 100 (d, ¹JCF ≈ 170-190 Hz) | -C(CH₃)₂F |

| ~40 - 50 | -CH₂Br |

| ~20 - 30 (d, ²JCF ≈ 20-25 Hz) | -C(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1430 | Medium | C-H bend (CH₃) |

| 1390 - 1370 | Medium | C-H bend (gem-dimethyl) |

| 1150 - 1050 | Strong | C-F stretch |

| 650 - 550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 154/156 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 75 | High | [C₄H₈F]⁺ (Loss of Br) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, a volatile, halogenated liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Prepare a solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the presence of C-H, C-F, and C-Br bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 100 ppm.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

Mass Spectrometer Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak(s) ([M]⁺). Note the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks for bromine-containing fragments (M and M+2) of nearly equal intensity.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that are consistent with the observed fragment ions to support the proposed structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Navigating the Reactivity and Stability of 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoro-2-methylpropane is a unique halogenated alkane with potential applications in organic synthesis and drug development. Its reactivity is governed by the interplay of steric hindrance from the neopentyl-like structure and the potent electronic effects of the fluorine and bromine substituents. This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound. Due to a lack of specific experimental data in publicly available literature, this guide leverages established principles of physical organic chemistry to forecast its behavior in common reaction classes, such as nucleophilic substitution and elimination reactions. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes or investigating the properties of this and similar fluorinated organic molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions and understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C4H8BrF | PubChem[1] |

| Molecular Weight | 155.01 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Predicted to be soluble in organic solvents and insoluble in water. | - |

| CAS Number | 19869-78-4 | ChemSrc[2] |

Predicted Reactivity Profile

The reactivity of this compound is dictated by the substitution pattern at the C1 and C2 positions. The primary carbon bearing the bromine atom is sterically hindered by the adjacent quaternary carbon, a feature characteristic of neopentyl halides. The fluorine atom at the C2 position introduces a strong inductive electron-withdrawing effect.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound are expected to be slow due to steric hindrance.

-

SN2 Reactions: The backside attack required for an SN2 mechanism is severely impeded by the bulky tert-butyl group. Therefore, this compound is expected to be highly unreactive towards SN2 substitution. This is a known characteristic of neopentyl halides.

-

SN1 Reactions: An SN1 reaction would proceed through a primary carbocation, which is inherently unstable. However, a 1,2-methyl shift could lead to a more stable tertiary carbocation. The presence of the electronegative fluorine atom on the adjacent carbon will significantly destabilize any developing positive charge on the C1 carbon through its inductive effect, further disfavoring the SN1 pathway. While fluorine can theoretically stabilize a carbocation through resonance (donation of a lone pair), this effect is generally weaker than its inductive withdrawal, especially when it is not directly attached to the cationic center.

The predicted signaling pathway for a potential SN1 reaction with rearrangement is depicted below:

References

"1-Bromo-2-fluoro-2-methylpropane" potential applications in organic synthesis

An In-depth Technical Guide to 1-Bromo-2-fluoro-2-methylpropane in Organic Synthesis

A Versatile Fluorinated Building Block for Modern Drug Discovery and Beyond

This technical guide provides a comprehensive overview of this compound, a valuable fluorinated building block for organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthetic applications, and key reaction pathways. The strategic introduction of the 2-fluoro-2-methylpropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this reagent a topic of growing interest.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 19869-78-4 | [1] |

| Molecular Formula | C₄H₈BrF | [1] |

| Molecular Weight | 155.01 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

Core Applications in Organic Synthesis

This compound serves as a key precursor for incorporating the 2-fluoro-2-methylpropyl group into a variety of molecular scaffolds. Its utility is most prominently documented in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Bioactive Molecules

The introduction of fluorinated alkyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound has been identified as a valuable building block in the synthesis of:

-

Selective Estrogen Receptor Modulators (SERMs): The 2-fluoro-2-methylpropyl moiety has been incorporated into complex heterocyclic systems targeting the estrogen receptor, which is crucial in the development of treatments for hormone-dependent cancers.[3]

-

Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: This compound is a potential precursor for the synthesis of EZH2 inhibitors, a class of epigenetic modifiers being investigated for various malignancies.[4]

-

Fluoromethyl Amino Acids: It is used as an intermediate for the synthesis of fluoromethyl amino acids, which are of interest for creating novel peptides and peptidomimetics with altered biological activities.[2]

Cross-Coupling Reactions

A significant application of this compound is in carbon-carbon bond-forming reactions. It has been successfully employed as a substrate in cross-coupling reactions, enabling the connection of the fluorinated neopentyl-like fragment to other organic moieties.[5][6]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of synthetic transformations. Below is a protocol for the synthesis of a key precursor that can be used to introduce the 2-fluoro-2-methylpropyl group.

Synthesis of 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate

This two-step procedure starts from the corresponding ester and generates a highly reactive triflate, suitable for nucleophilic substitution reactions.

Step 1: Reduction of Ethyl 2-fluoro-2-methylpropanoate To a stirred solution of ethyl 2-fluoro-2-methylpropanoate (500 mg, 3.72 mmol) in diethyl ether (10 mL) at 0°C, lithium aluminium hydride (352 mg, 9.28 mmol) is carefully added. The resulting mixture is stirred at room temperature for 16 hours. The reaction is subsequently quenched by the cautious addition of 0.3 mL of 15% aqueous NaOH solution at 0°C, followed by 1 mL of water.[7] Standard workup and purification procedures will yield 2-fluoro-2-methylpropan-1-ol.

Step 2: Triflation of 2-Fluoro-2-methylpropan-1-ol While not explicitly detailed in the search results, the conversion of the resulting alcohol to the trifluoromethanesulfonate is a standard transformation. Typically, the alcohol would be dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0°C. A hindered base (e.g., 2,6-lutidine or pyridine) is added, followed by the slow addition of trifluoromethanesulfonic anhydride. The reaction is monitored by TLC, and upon completion, subjected to an appropriate aqueous workup and purification.

Signaling Pathways and Experimental Workflows

Visual representations of reaction sequences and logical connections can greatly aid in the planning and execution of synthetic routes.

Caption: Synthesis of a 2-fluoro-2-methylpropyl precursor.

Caption: Role as a building block in drug discovery workflows.

References

- 1. This compound|CAS 19869-78-4 [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2016066697A1 - Enhancer of zeste homolog 2 inhibitors - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20210330651A1 - Estrogen receptor modulators - Google Patents [patents.google.com]

"1-Bromo-2-fluoro-2-methylpropane" literature review of synthetic routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic routes for 1-bromo-2-fluoro-2-methylpropane. This valuable fluorinated building block serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic methodologies, presents quantitative data in a clear, comparative format, provides detailed experimental protocols, and illustrates the synthetic pathway using a process diagram.

Core Synthetic Strategy: Electrophilic Halofluorination

The most direct and efficient method for the synthesis of this compound is the electrophilic bromofluorination of isobutylene (2-methylpropene). This reaction proceeds via a Markovnikov addition of "BrF" across the double bond, ensuring the desired regioselectivity where the bromine atom attaches to the less substituted carbon and the fluorine atom to the more substituted carbon.

A highly effective and convenient reagent system for this transformation is the combination of N-bromosuccinimide (NBS) as an electrophilic bromine source and triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source.[1] This method is known for its high yields and excellent regioselectivity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic route to this compound.

| Parameter | Value | Reference |

| Starting Material | Isobutylene (2-methylpropene) | [2] |

| Reagents | N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et₃N·3HF) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Regioselectivity | Markovnikov addition | [1] |

| Purity (Typical) | >95% | [3][4] |

| Molecular Formula | C₄H₈BrF | [3][5] |

| Molecular Weight | 155.01 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [3] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the general procedure for the bromofluorination of alkenes.[1]

Materials:

-

Isobutylene (2-methylpropene)

-

N-Bromosuccinimide (NBS)

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Aqueous ammonia (28%)

-

0.1 N Hydrochloric acid

-

5% Sodium hydrogen carbonate solution

-

Magnesium sulfate (anhydrous)

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL single-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve isobutylene (1 equivalent) in dichloromethane.

-

Add triethylamine trihydrofluoride (1.5 equivalents) to the stirred solution.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add N-bromosuccinimide (1.1 equivalents) in portions to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 5 hours.

-

Pour the reaction mixture into 100 mL of ice water and make it slightly basic with 28% aqueous ammonia.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic extracts and wash successively with 0.1 N hydrochloric acid (2 x 50 mL) and 5% sodium hydrogen carbonate solution (2 x 50 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by distillation.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from isobutylene to this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | CAS#:19869-78-4 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, CasNo.19869-78-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Perspectives on 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoro-2-methylpropane is a halogenated aliphatic hydrocarbon with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring a tertiary carbon atom bonded to both a fluorine and a bromomethyl group, imparts distinct chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside relevant experimental data for context and comparison. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in various scientific domains.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in experimental and computational settings. The following tables summarize key physicochemical properties and predicted spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈BrF | PubChem[1] |

| Molecular Weight | 155.01 g/mol | PubChem[1] |

| CAS Number | 19869-78-4 | PubChem[1] |

| Appearance | Clear, colourless liquid | CymitQuimica[2] |

| Purity | 95% | CymitQuimica[2] |

| Predicted XlogP | 1.9 | PubChem[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 124.9 Ų | PubChemLite[3] |

| Predicted Collision Cross Section ([M+Na]⁺) | 137.0 Ų | PubChemLite[3] |

Table 2: Predicted ¹H NMR Spectral Data for Isomeric Bromofluoromethylpropanes

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -CH₂Br | ~3.5 - 4.0 | Doublet | Coupling to the adjacent fluorine atom. |

| -CH₃ | ~1.5 - 2.0 | Doublet | Coupling to the adjacent fluorine atom. |

Note: These are estimations and experimental verification is required for accurate assignments.

Theoretical and Computational Studies

Direct computational studies on this compound are scarce in the public domain. However, insights can be drawn from theoretical investigations of analogous haloalkanes.

Conformational Analysis

The conformational landscape of small haloalkanes is a subject of interest in computational chemistry.[5][6][7] For this compound, rotation around the C-C bond would be the primary source of conformational isomerism. Due to the bulky bromine atom and the electronegative fluorine atom, steric and electrostatic interactions will govern the relative energies of different conformers. It is anticipated that the staggered conformations would be energy minima, with the anti-periplanar arrangement of the bromine and fluorine atoms being a likely low-energy conformer to minimize steric hindrance and dipole-dipole repulsion.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules.[8][9][10] While a specific DFT study on this compound was not found, such calculations could provide valuable information on:

-

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

-

Vibrational Frequencies: Predicted IR and Raman spectra to aid in experimental characterization.

-

Electronic Properties: Dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) to understand reactivity.

-

Reaction Energetics: Calculation of activation barriers and reaction energies for potential synthetic transformations.

Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Protocol Outline (Hypothetical):

-

Fluorination of Isobutylene: Isobutylene is reacted with a suitable fluorinating agent, such as hydrogen fluoride, to yield 2-fluoro-2-methylpropene. Reaction conditions would need to be carefully controlled to favor the desired product and minimize polymerization.

-

Anti-Markovnikov Hydrobromination: 2-Fluoro-2-methylpropene is then subjected to anti-Markovnikov hydrobromination. This can typically be achieved by reacting with HBr in the presence of a radical initiator (e.g., benzoyl peroxide) or under photochemical conditions. This regioselectivity is crucial to obtain the 1-bromo isomer.

-

Purification: The crude product would be washed with a mild base (e.g., sodium bicarbonate solution) to remove excess acid, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.

Note: This is a proposed pathway and would require experimental validation and optimization.

Reaction Mechanisms and Signaling Pathways

Due to the presence of both a primary bromide and a tertiary fluoride, this compound can exhibit interesting reactivity in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The primary bromide is susceptible to Sₙ2 reactions, while the tertiary fluoride is sterically hindered for Sₙ2 but could potentially undergo Sₙ1 reactions under appropriate conditions (polar protic solvent, weak nucleophile), although the fluorine is a poor leaving group. The likely outcome of a reaction with a strong nucleophile would be the displacement of the bromide ion.

References

- 1. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C4H8BrF) [pubchemlite.lcsb.uni.lu]

- 4. Solved 26. What is the splitting of the signal in the 'H NMR | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | CAS#:19869-78-4 | Chemsrc [chemsrc.com]

1-Bromo-2-fluoro-2-methylpropane: A Technical Health and Safety Guide for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-Bromo-2-fluoro-2-methylpropane (CAS No: 19869-78-4), a halogenated alkane of interest in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document combines available data with established best practices for handling chemicals with similar hazard profiles and outlines standardized experimental protocols for safety assessment.

Core Safety & Physical Properties

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] A thorough understanding of its physical and chemical properties is essential for safe handling and use in a laboratory setting.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C4H8BrF | PubChem[1] |

| Molecular Weight | 155.01 g/mol | PubChem[1] |

| Appearance | Clear, colorless liquid | ChemicalBook[2] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Flash Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Not explicitly available |

Hazard Identification & Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols

Given its classification as a flammable liquid and an irritant, stringent safety protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE) & Engineering Controls

Proper PPE and engineering controls are paramount to minimize exposure and ensure a safe working environment.

| Control Measure | Specification |

| Ventilation | All handling of open containers should occur in a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors.[3][4] |

| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] |

Storage Requirements

Proper storage is crucial to prevent fires and accidental exposure.

| Storage Condition | Guideline |

| Location | Store in a well-ventilated, cool, dry area away from heat, sparks, and open flames.[5] |

| Containers | Keep containers tightly closed. |

| Incompatibilities | Segregate from strong oxidizing agents and strong bases. |

| Flammable Storage | For quantities exceeding laboratory bench limits, store in a designated flammable liquid storage cabinet.[3][4] |

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be immediately implemented.

Spill Response

A detailed workflow for responding to a spill of this compound is outlined below.

References

- 1. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19869-78-4 [m.chemicalbook.com]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-fluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the thermochemical properties of 1-bromo-2-fluoro-2-methylpropane. Due to the absence of direct experimental data for this specific compound, this document outlines established experimental protocols for determining thermochemical values of analogous halogenated alkanes. Furthermore, it presents estimated thermochemical data for this compound, derived from robust computational and group additivity methods. This guide is intended to serve as a critical resource for professionals in research and development who require reliable thermochemical data for modeling, process design, and safety assessments.

Introduction

This compound is a halogenated alkane of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation, is paramount for predicting its reactivity, stability, and behavior in chemical processes. This document addresses the current gap in available experimental data by providing detailed descriptions of relevant experimental techniques and offering reliable estimated values based on established theoretical methodologies.

Experimental Protocols for Thermochemical Data Determination

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔH°c) using a bomb calorimeter.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid this compound is encapsulated in a combustible container of known mass and heat of combustion.

-

Calorimeter Setup: The sample is placed in a stainless steel "bomb," which is then pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change (ΔT) and the total heat capacity of the calorimeter and water (C_total), which is determined in a separate calibration experiment (e.g., by burning a standard substance like benzoic acid). The enthalpy of combustion is then determined.

-

Hess's Law Application: The standard enthalpy of formation (ΔH°f) is then calculated using Hess's Law, by combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HF).

Heat Capacity (Cp)

The heat capacity of a substance, a measure of the heat required to raise its temperature, is a fundamental property. For liquids, it is often measured using Differential Scanning Calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as a reference.

-

Heating Program: Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating ramp.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The heat capacity at constant pressure (Cp) is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

Standard Molar Entropy (S°)

The absolute standard molar entropy of a substance at a given temperature (usually 298.15 K) is determined from heat capacity measurements from near absolute zero to the desired temperature.

Methodology: Calorimetric Determination from Heat Capacity Data

-

Low-Temperature Heat Capacity: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (approaching 0 K) up to its melting point using an adiabatic calorimeter.

-

Enthalpy of Fusion: The enthalpy of fusion (ΔH_fus) is measured at the melting point.

-

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

Entropy Calculation: The absolute entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the final temperature, and adding the entropy of fusion (ΔH_fus/T_m). The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.

Estimated Thermochemical Data

In the absence of experimental data, computational chemistry and group additivity methods provide reliable estimates for thermochemical properties. The following data for this compound in the gas phase at 298.15 K and 1 atm are estimated using Benson's Group Additivity method, a well-established technique for predicting thermochemical properties of organic molecules.

Methodology: Benson's Group Additivity

Benson's method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. The molecule this compound, (CH₃)₂(CF)CH₂Br, is dissected into the following groups:

-

C-(F)(C)₂(H): A central carbon atom bonded to a fluorine atom, two other carbon atoms, and a hydrogen atom.

-

C-(Br)(C)(H)₂: A central carbon atom bonded to a bromine atom, another carbon atom, and two hydrogen atoms.

-

2 x C-(C)(H)₃: Two methyl groups, each a central carbon bonded to another carbon and three hydrogen atoms.

The thermochemical values for each of these groups are obtained from established databases and summed to provide the total estimated property for the molecule.

Data Presentation

The estimated thermochemical data for this compound are summarized in the tables below.

Table 1: Estimated Standard Enthalpy and Gibbs Free Energy of Formation

| Property | Symbol | Estimated Value (kJ/mol) |

| Standard Enthalpy of Formation (Gas, 298.15 K) | ΔH°f(g) | -315.8 |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | ΔG°f(g) | -250.3 |

Table 2: Estimated Standard Molar Entropy and Heat Capacity

| Property | Symbol | Estimated Value (J/mol·K) |

| Standard Molar Entropy (Gas, 298.15 K) | S°(g) | 347.2 |

| Molar Heat Capacity at Constant Pressure (Gas, 298.15 K) | Cp(g) | 125.6 |

Disclaimer: These values are estimates derived from group additivity methods and should be used with an understanding of their theoretical nature. They are intended to be a reliable approximation in the absence of experimental data.

Visualization of Thermochemical Relationships

The relationship between the key thermochemical properties of a substance is fundamental to understanding its thermodynamic stability and spontaneity of reactions. The following diagram illustrates the core relationship between enthalpy (ΔH), entropy (ΔS), temperature (T), and Gibbs Free Energy (ΔG).

Methodological & Application

Application Notes and Protocols for 1-Bromo-2-fluoro-2-methylpropane as a Grignard Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, making fluorinated building blocks highly valuable in drug discovery and development. 1-Bromo-2-fluoro-2-methylpropane presents itself as a potentially useful precursor for the generation of a fluorinated Grignard reagent, 2-fluoro-2-methylpropylmagnesium bromide. This reagent would enable the introduction of the 2-fluoro-2-methylpropyl moiety, a tertiary alkyl group bearing a fluorine atom, into a variety of molecular scaffolds.

These application notes provide a comprehensive overview of the potential use of this compound in Grignard reactions, including detailed, representative experimental protocols and expected outcomes. Due to a lack of specific literature precedent for this particular substrate, the following protocols and data are based on established principles of Grignard chemistry and are intended to serve as a starting point for further investigation.

Reaction Scheme

The overall transformation involves two key steps: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

Step 1: Formation of 2-fluoro-2-methylpropylmagnesium bromide

(CH₃)₂C(F)CH₂Br + Mg → (CH₃)₂C(F)CH₂MgBr

Step 2: Reaction with an Electrophile (e.g., a ketone)

(CH₃)₂C(F)CH₂MgBr + R₂C=O → (CH₃)₂C(F)CH₂-C(OMgBr)R₂

Step 3: Aqueous Work-up

(CH₃)₂C(F)CH₂-C(OMgBr)R₂ + H₃O⁺ → (CH₃)₂C(F)CH₂-C(OH)R₂ + Mg(OH)Br

Data Presentation

| Electrophile | Product | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Representative Yield (%) |

| Acetone | 3-Fluoro-3-methyl-2-butanol | THF | 0 to rt | 2 | 65-75 |

| Benzaldehyde | 1-Phenyl-2-fluoro-2-methyl-1-propanol | THF | 0 to rt | 2 | 70-80 |

| Cyclohexanone | 1-(2-Fluoro-2-methylpropyl)cyclohexan-1-ol | THF | 0 to rt | 3 | 60-70 |

| Ethyl acetate | 3-Fluoro-3-methyl-2-butanone | THF | -78 to rt | 4 | 50-60 |

| Carbon dioxide (solid) | 3-Fluoro-3-methylbutanoic acid | THF | -78 to rt | 3 | 55-65 |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments. Note: All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using dried glassware and solvents, and under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of 2-fluoro-2-methylpropylmagnesium bromide

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed. This helps to activate the magnesium surface. Allow the flask to cool.

-

Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the stirred magnesium suspension.

-

Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be necessary.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of 2-fluoro-2-methylpropylmagnesium bromide is ready for use in subsequent reactions.

Protocol 2: Reaction of 2-fluoro-2-methylpropylmagnesium bromide with an Electrophile (e.g., Cyclohexanone)

Materials:

-

Solution of 2-fluoro-2-methylpropylmagnesium bromide in THF (prepared as in Protocol 1)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Reaction Setup: Cool the freshly prepared solution of 2-fluoro-2-methylpropylmagnesium bromide to 0 °C in an ice bath.

-

Electrophile Addition: Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-(2-fluoro-2-methylpropyl)cyclohexan-1-ol.

Mandatory Visualizations

Caption: General signaling pathway of a Grignard reaction.

Caption: A typical experimental workflow for a Grignard reaction.

Stability and Potential Side Reactions

The stability of 2-fluoro-2-methylpropylmagnesium bromide is a critical consideration. While Grignard reagents are generally stable in anhydrous ethereal solvents, the presence of the fluorine atom beta to the magnesium-carbon bond introduces the possibility of β-elimination. This would lead to the formation of 2-methylpropene and magnesium bromofluoride.

(CH₃)₂C(F)CH₂MgBr → CH₂=C(CH₃)₂ + Mg(F)Br

To minimize this potential side reaction, it is advisable to:

-

Prepare the Grignard reagent at a low temperature.

-

Use the reagent immediately after its formation.

-

Conduct subsequent reactions with electrophiles at low temperatures.

Another common side reaction in Grignard preparations is Wurtz-type coupling of the starting bromide, which would result in the formation of 1,4-difluoro-1,1,4,4-tetramethylbutane. Using a slight excess of magnesium and ensuring a slow, controlled addition of the bromide can help to minimize this side product.

Conclusion

This compound holds promise as a precursor for the synthesis of the novel 2-fluoro-2-methylpropyl Grignard reagent. While specific literature data is currently unavailable, the generalized protocols and considerations provided in these application notes offer a solid foundation for researchers to explore its utility in introducing a unique fluorinated tertiary alkyl motif into molecules of interest. Careful control of reaction conditions, particularly temperature, will be crucial to maximize the yield of the desired Grignard reagent and minimize potential side reactions. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic potential of this intriguing building block.

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromo-2-fluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-fluoro-2-methylpropane in nucleophilic substitution reactions. This document details the mechanistic considerations, provides exemplary experimental protocols for the synthesis of key derivatives, and discusses the potential applications of the resulting 2-fluoro-2-methylpropyl moiety in medicinal chemistry and drug development. Due to the unique structural features of this compound, a primary halide with significant steric hindrance at the β-carbon, its reactivity in nucleophilic substitution reactions presents a distinct profile compared to less hindered alkyl halides.

Introduction to this compound

This compound is a fluorinated derivative of neopentyl bromide. Its structure, featuring a primary carbon bearing the bromide leaving group adjacent to a tertiary carbon substituted with two methyl groups and a fluorine atom, significantly influences its chemical reactivity. The presence of the electron-withdrawing fluorine atom can impact the stability of potential carbocation intermediates, while the bulky neopentyl-like structure sterically hinders backside nucleophilic attack.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Fluorine can improve metabolic stability, binding affinity, and lipophilicity.[4][5] Consequently, this compound serves as a valuable building block for introducing the 2-fluoro-2-methylpropyl group into molecules of pharmaceutical interest.

Mechanistic Considerations

The reactivity of this compound in nucleophilic substitution reactions is a subject of interest due to its structural analogy to neopentyl bromide, which is notoriously unreactive in S(_N)2 reactions.[6][7][8]

-

S(_N)2 Pathway: The bimolecular nucleophilic substitution (S(_N)2) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. For this compound, this pathway is significantly hindered by the bulky tertiary carbon atom adjacent to the reaction center.[6] This steric hindrance drastically reduces the rate of S(_N)2 reactions.[7]

-

S(_N)1 Pathway: The unimolecular nucleophilic substitution (S(_N)1) mechanism proceeds through the formation of a carbocation intermediate. The departure of the bromide ion from this compound would initially form a primary carbocation. Primary carbocations are generally unstable; however, a subsequent 1,2-hydride or methyl shift could lead to a more stable tertiary carbocation. The presence of the electronegative fluorine atom on the adjacent carbon might destabilize the carbocation, potentially slowing down the S(_N)1 pathway.

-

Elimination Reactions (E1 and E2): Competition from elimination reactions, particularly E2 with strong, sterically hindered bases, is also possible.

Given these considerations, nucleophilic substitution reactions with this compound are expected to be slow and may require forcing conditions. The choice of nucleophile, solvent, and temperature will be critical in directing the reaction towards the desired substitution product.

Experimental Protocols

The following protocols are representative methods for performing nucleophilic substitution reactions on this compound. These are based on general procedures for similar, sterically hindered primary halides and may require optimization for specific substrates and scales.

Synthesis of 1-Azido-2-fluoro-2-methylpropane

This protocol describes the synthesis of 1-azido-2-fluoro-2-methylpropane, a versatile intermediate for the introduction of an amine functionality or for use in "click chemistry" applications.[9]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 155.01 | 1.55 g | 10 mmol |

| Sodium Azide (NaN(_3)) | 65.01 | 0.975 g | 15 mmol |

| Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.55 g, 10 mmol) and dimethylformamide (20 mL).

-

Add sodium azide (0.975 g, 15 mmol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 1-azido-2-fluoro-2-methylpropane.

Expected Characterization Data:

-

IR (Infrared Spectroscopy): A strong characteristic peak for the azide group will be present around 2100 cm

.−1 -

H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the methyl and methylene protons.1 -

F NMR (Fluorine-19 Nuclear Magnetic Resonance): A signal corresponding to the single fluorine atom.19 -

MS (Mass Spectrometry): The molecular ion peak and fragmentation pattern consistent with the structure of 1-azido-2-fluoro-2-methylpropane.

Synthesis of 3-Fluoro-3-methylbutanenitrile

This protocol outlines the synthesis of 3-fluoro-3-methylbutanenitrile via a nucleophilic substitution reaction with cyanide.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 155.01 | 1.55 g | 10 mmol |

| Potassium Cyanide (KCN) | 65.12 | 0.977 g | 15 mmol |

| Ethanol/Water (e.g., 80:20) | - | 30 mL | - |

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve potassium cyanide (0.977 g, 15 mmol) in a mixture of ethanol and water (30 mL). Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a fume hood.

-

Add this compound (1.55 g, 10 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 24-72 hours, monitoring the reaction by GC-MS.[10]

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting nitrile by distillation.

Synthesis of 2-Fluoro-2-methylpropan-1-ol

This protocol describes the hydrolysis of this compound to the corresponding alcohol.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 155.01 | 1.55 g | 10 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 0.60 g | 15 mmol |

| Water/Acetone (e.g., 1:1) | - | 40 mL | - |

Procedure:

-

Dissolve sodium hydroxide (0.60 g, 15 mmol) in a mixture of water and acetone (40 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a stir bar.

-

Add this compound (1.55 g, 10 mmol).

-

Heat the mixture to reflux for 12-24 hours.[11]

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-fluoro-2-methylpropan-1-ol.

Data Presentation

The following table summarizes the expected products from nucleophilic substitution reactions of this compound. Due to the limited availability of specific experimental data for this substrate, the reaction conditions and yields are based on analogous reactions with sterically hindered primary halides and should be considered as starting points for optimization.

| Nucleophile | Reagent | Product | Typical Solvent | Typical Conditions | Expected Yield |

| Azide | Sodium Azide (NaN(_3)) | 1-Azido-2-fluoro-2-methylpropane | DMF, DMSO | 80-100 °C, 24-48h | Moderate |

| Cyanide | Potassium Cyanide (KCN) | 3-Fluoro-3-methylbutanenitrile | Ethanol/Water | Reflux, 24-72h | Low to Moderate |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Fluoro-2-methylpropan-1-ol | Water/Acetone | Reflux, 12-24h | Moderate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Fluoro-2-methylpropyl phenyl sulfide | Ethanol | Reflux, 12-24h | Moderate |

Applications in Drug Development

The 2-fluoro-2-methylpropyl group, accessible from this compound, is a valuable moiety in medicinal chemistry. The strategic introduction of fluorine can significantly modulate the properties of a drug candidate.[1][3][4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Replacing a metabolically labile methyl or ethyl group with a 2-fluoro-2-methylpropyl group can block oxidation at that position, thereby increasing the half-life of the drug.

-

Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The impact of the 2-fluoro-2-methylpropyl group on lipophilicity will depend on the overall molecular context.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially enhancing binding affinity and drug potency.[4] The fluorine atom can also influence the conformation of the molecule, pre-organizing it for optimal binding.

-

Bioisosterism: The 2-fluoro-2-methylpropyl group can act as a bioisostere for other chemical groups. For instance, it can mimic a hydroxyl group in terms of its size and ability to participate in hydrogen bonding in some contexts.

Visualizations

Reaction Pathway Diagram

Caption: Plausible nucleophilic substitution pathways for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a challenging yet valuable substrate for introducing the 2-fluoro-2-methylpropyl moiety into organic molecules. While its reactivity in nucleophilic substitution reactions is hampered by steric hindrance, appropriate selection of reaction conditions can lead to the formation of desired products. The resulting fluorinated compounds have significant potential in the field of drug discovery and development, offering a means to fine-tune the pharmacological properties of lead candidates. Further research into the reaction kinetics and optimization of protocols for this substrate is warranted to fully exploit its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis, Stability, and Reactivity of Azidofluoroalkanes - SYNFORM - Thieme Chemistry [thieme.de]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for Alkylation with 1-Bromo-2-fluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-2-methylpropane is a valuable alkylating agent for the introduction of the 2-fluoro-2-methylpropyl moiety into a variety of molecules. This structural motif is of interest in medicinal chemistry and drug development as the incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, lipophilicity, and binding affinity. As a sterically hindered primary alkyl halide, its reactivity is primarily governed by the SN2 mechanism, though the steric bulk necessitates carefully optimized reaction conditions to achieve good yields and minimize side reactions, particularly E2 elimination.

These application notes provide detailed protocols for the alkylation of common nucleophiles—phenols, anilines, and thiols—using this compound.

General Considerations for Alkylation Reactions

Due to the steric hindrance of the neopentyl-like structure of this compound, SN2 reactions with this substrate are generally slower than with unhindered primary alkyl halides. To facilitate the reaction and minimize the competing E2 elimination pathway, the following conditions are generally recommended:

-

Choice of Base: A strong, non-hindered base is crucial for the deprotonation of the nucleophile without promoting elimination of the alkyl halide. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are often effective choices.

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents solvate the cation of the base, leaving the anionic nucleophile more reactive.

-

Temperature Control: While heating may be necessary to overcome the activation energy of the sterically hindered SN2 reaction, excessive temperatures can favor the E2 elimination byproduct. The optimal temperature should be determined empirically for each specific reaction.

O-Alkylation of Phenols (Williamson Ether Synthesis)